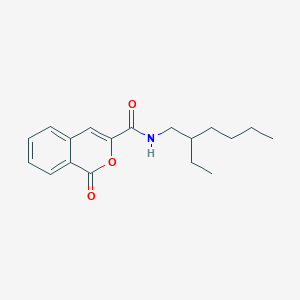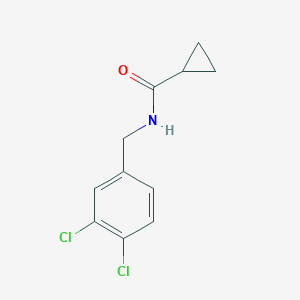![molecular formula C23H20Cl2N2O5S B442566 ETHYL 2-(2,4-DICHLOROBENZAMIDO)-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B442566.png)
ETHYL 2-(2,4-DICHLOROBENZAMIDO)-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-(2,4-DICHLOROBENZAMIDO)-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C23H20Cl2N2O5S . This compound is known for its unique chemical structure, which includes a thiophene ring, dichlorobenzoyl group, and methoxyanilino group. It is used in various scientific research applications due to its diverse chemical properties.
Métodos De Preparación
The synthesis of ETHYL 2-(2,4-DICHLOROBENZAMIDO)-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
ETHYL 2-(2,4-DICHLOROBENZAMIDO)-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
ETHYL 2-(2,4-DICHLOROBENZAMIDO)-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of ETHYL 2-(2,4-DICHLOROBENZAMIDO)-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
ETHYL 2-(2,4-DICHLOROBENZAMIDO)-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Ethyl 2-[(2,4-dichlorobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate: This compound has a similar structure but with a diethylamino group instead of a methoxyanilino group.
Ethyl 2-[(2,4-dichlorobenzoyl)amino]acetate: This compound has a simpler structure with an acetate group instead of the thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H20Cl2N2O5S |
|---|---|
Peso molecular |
507.4g/mol |
Nombre IUPAC |
ethyl 2-[(2,4-dichlorobenzoyl)amino]-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H20Cl2N2O5S/c1-4-32-23(30)18-12(2)19(21(29)26-14-6-8-15(31-3)9-7-14)33-22(18)27-20(28)16-10-5-13(24)11-17(16)25/h5-11H,4H2,1-3H3,(H,26,29)(H,27,28) |
Clave InChI |
ZHPDNEUXUUVWQH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-({[(OXOLAN-2-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B442484.png)


![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B442487.png)
![N'-[(6-methyl-2-pyridinyl)methylene]-2-(1-naphthylamino)acetohydrazide](/img/structure/B442490.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B442493.png)
![4-[(3-Chloro-1-benzothien-2-yl)carbonyl]thiomorpholine](/img/structure/B442495.png)
![2-[(1-adamantylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B442497.png)
![methyl 2-[(cyclopropylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B442498.png)
![2-(5-Methyl-2-furyl)-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B442500.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B442502.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B442503.png)

